1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene
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Overview
Description
1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a sulfonyl group, and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a pyridine derivative.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties can be exploited in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving piperazine and pyridine moieties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine substituents on the benzene ring.
2-(4-(2-Pyridyl)piperazinyl)ethanol: A compound with a similar piperazine-pyridine structure but lacking the sulfonyl and dichloro substituents.
N-(2-Chloroethyl)piperazine: A compound with a piperazine ring and a chloroethyl substituent.
Uniqueness
1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and pyridine rings, along with the sulfonyl and dichloro substituents, allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C17H19Cl2N3O2S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-[2-(2,5-dichlorophenyl)sulfonylethyl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-14-4-5-15(19)16(13-14)25(23,24)12-11-21-7-9-22(10-8-21)17-3-1-2-6-20-17/h1-6,13H,7-12H2 |
InChI Key |
MZUXQSKSHVBTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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